molecular formula C21H28N2O B12498014 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12498014
M. Wt: 324.5 g/mol
InChI Key: CBGGTJGADYKOMY-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can undergo hydrogenation to form saturated rings.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the phenylpropyl substituent.

    4-(3-Phenylpropyl)piperazine: Contains the phenylpropyl group but lacks the methoxyphenyl substituent.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylpropyl groups, which may confer distinct pharmacological properties and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C21H28N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3

InChI Key

CBGGTJGADYKOMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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